4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine
Overview
Description
“4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” is a chemical compound with the molecular formula C15H15N3O2S . It has a molecular weight of 301.36 .
Molecular Structure Analysis
The molecular structure of “4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine” consists of a benzothiazole ring substituted with methoxy groups at the 4 and 7 positions and an N-(pyridin-2-ylmethyl) group at the 2 position .Physical And Chemical Properties Analysis
The compound has a predicted density of 1.323±0.06 g/cm3 and a predicted boiling point of 486.7±55.0 °C . The melting point and flash point are not available .Scientific Research Applications
Chemical Properties and Reactions
4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine is a heterocyclic compound that exhibits fascinating chemical properties due to its structural composition. The presence of dimethoxy, pyridinylmethyl, and benzo[d]thiazol-2-amine groups in its structure contributes to its reactivity and potential applications in various fields of chemistry. Studies have shown that similar compounds are involved in complex formation, exhibiting unique spectroscopic, magnetic, and electrochemical properties, which can be exploited in materials science and catalysis (Boča, Jameson, & Linert, 2011).
Biological Activity and Applications
Compounds structurally related to 4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine have shown a range of biological activities, making them potential candidates for drug development. For instance, heterocyclic amines, including those with similar structural motifs, have been studied for their roles in disease pathogenesis and as potential therapeutic agents. Some have shown promise in anticancer, antibacterial, and anti-inflammatory applications (Saganuwan, 2017). The versatility of these compounds is attributed to their ability to interact with biological targets through various mechanisms, including enzyme inhibition and receptor modulation.
Catalytic Applications
The structural features of 4,7-Dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine make it a potential candidate for catalytic applications. Similar heterocyclic compounds have been used as ligands in transition metal complexes, which are effective in catalyzing a variety of organic transformations. These applications are crucial in the development of sustainable and efficient synthetic methodologies (Kantam, Reddy, Srinivas, Bhargava, & Bhargava, 2013).
Optoelectronic Materials
The incorporation of heterocyclic units such as benzo[d]thiazol-2-amine into π-conjugated systems has been explored for the development of optoelectronic materials. These materials find applications in organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices. The electronic properties of these compounds, such as their ability to facilitate charge transfer and light absorption, make them valuable in this context (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Future Directions
properties
IUPAC Name |
4,7-dimethoxy-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-19-11-6-7-12(20-2)14-13(11)18-15(21-14)17-9-10-5-3-4-8-16-10/h3-8H,9H2,1-2H3,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMUNUSXKYUURV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)SC(=N2)NCC3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,7-dimethoxy-N-(pyridin-2-ylmethyl)benzo[d]thiazol-2-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.